3,6-Dimethylundecane
Overview
Description
3,6-Dimethylundecane is a hydrocarbon with the molecular formula C₁₃H₂₈. It is a branched alkane, specifically an isomer of undecane, characterized by the presence of two methyl groups attached to the third and sixth carbon atoms of the undecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of hydrogen and carbon atoms connected by single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylundecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylundecane, with a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydroisomerization of linear alkanes. This process utilizes a zeolite catalyst, such as Pt/H-ZSM-22, to facilitate the isomerization of n-alkanes into branched alkanes. The reaction conditions, including temperature, pressure, and hydrogen flow rate, are optimized to maximize the yield of the desired isomer.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylundecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: In the presence of oxygen and a catalyst, this compound can undergo combustion to produce carbon dioxide and water.
Halogenation: The compound can react with halogens, such as chlorine or bromine, under ultraviolet light to form halogenated derivatives.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Requires oxygen and a catalyst, such as platinum or palladium.
Halogenation: Involves halogens (chlorine or bromine) and ultraviolet light.
Cracking: High temperatures (500-700°C) and pressures, often in the presence of a catalyst like zeolite.
Major Products Formed
Oxidation: Carbon dioxide and water.
Halogenation: Halogenated alkanes (e.g., 3,6-dichloroundecane).
Cracking: Smaller hydrocarbons, such as methane, ethane, and propane.
Scientific Research Applications
3,6-Dimethylundecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in the flavor profile of certain foods, particularly in the context of meat flavor analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Dimethylundecane is primarily related to its chemical properties as a hydrocarbon. In biological systems, it may interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability. In industrial applications, its non-polar characteristics make it an effective solvent for non-polar substances.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylundecane
- 2,6-Dimethylundecane
- 3,5-Dimethylundecane
Comparison
3,6-Dimethylundecane is unique among its isomers due to the specific positioning of the methyl groups on the third and sixth carbon atoms. This structural arrangement can influence its physical properties, such as boiling point and density, as well as its reactivity in chemical processes. Compared to other isomers, this compound may exhibit different behavior in catalytic reactions and interactions with other molecules.
Properties
IUPAC Name |
3,6-dimethylundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-13(4)11-10-12(3)6-2/h12-13H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUQEGDKTQZXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058624 | |
Record name | 3,6-Dimethylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17301-28-9 | |
Record name | Undecane, 3,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 3,6-Dimethylundecane in beef?
A1: The identification of this compound uniquely in beef, as highlighted in the research article "Studies on meat flavor. 4. Fractionation, characterization, and quantitation of volatiles from uncured and cured beef and chicken" [], suggests a potential role of this compound in contributing to the distinctive aroma profile of beef. While the specific sensory properties of this compound haven't been detailed in this study, its presence as a volatile organic compound found exclusively in beef samples indicates it could be a significant contributor to the overall flavor profile distinguishing beef from other meats like pork or chicken. Further research focusing on sensory evaluation and the potential synergistic effects of this compound with other volatile compounds is needed to fully understand its role in beef flavor.
Q2: Are there any other known occurrences of this compound in nature?
A2: Yes, besides being found in beef [], this compound has also been identified in the epicuticular wax of Holoptelea integrifolia leaves []. This finding is particularly interesting as the study "Chemical characterization of n-alkane compounds in the leaves of Holoptelea integrifolia and its repellence against Japanese encephalitis vector" [] demonstrates that the epicuticular wax extract, rich in various n-alkanes including this compound, exhibits strong repellent properties against Culex vishnui mosquitoes, known vectors of Japanese encephalitis.
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